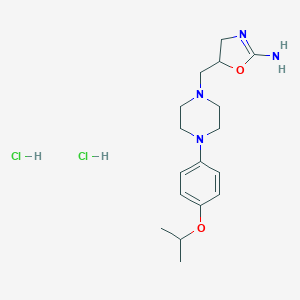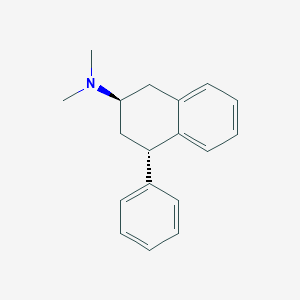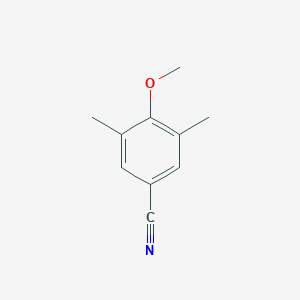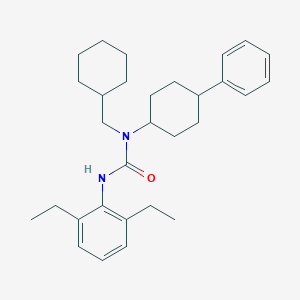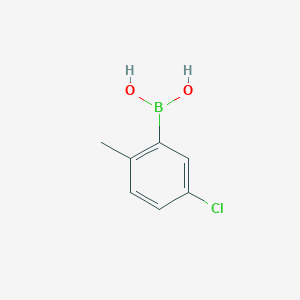
5-Chloro-2-methylphenylboronic acid
Vue d'ensemble
Description
5-Chloro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO2 . It appears as a white to pale grayish brown, crystalline powder .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methylphenylboronic acid consists of 7 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 2 oxygen atoms . The exact structural layout can be found in various chemical databases .Physical And Chemical Properties Analysis
5-Chloro-2-methylphenylboronic acid is a solid at 20 degrees Celsius . It has a molecular weight of 170.40 . The compound appears as a white to almost white powder or crystal .Applications De Recherche Scientifique
Organic Synthesis: Suzuki-Miyaura Cross-Coupling Reactions
5-Chloro-2-methylphenylboronic acid: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds. The boronic acid acts as a coupling partner for the palladium-catalyzed cross-coupling with halides, allowing for the construction of complex molecules used in pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Drug Discovery and Development
In pharmaceutical research, 5-Chloro-2-methylphenylboronic acid serves as a key intermediate in the synthesis of drug candidates . Its ability to participate in diverse chemical reactions makes it valuable for the development of new therapeutic agents. It’s particularly useful in the creation of molecules with anti-inflammatory, anticancer, and antibacterial properties.
Material Science: Polymer and Material Fabrication
This compound finds applications in material science, where it is used to modify surfaces or create new polymeric materials . Its boronic acid group can form stable covalent bonds with other organic molecules, leading to the development of novel materials with specific properties like increased durability or conductivity.
Analytical Chemistry: Chemical Sensors and Markers
5-Chloro-2-methylphenylboronic acid: is utilized in analytical chemistry as a chemical sensor or marker . Boronic acids can bind to saccharides and other diol-containing compounds, making them useful in the detection of sugars and glycoproteins. This property is exploited in the design of sensors for monitoring glucose levels in diabetic patients or detecting other biologically relevant molecules.
Environmental Studies: Pollution Remediation
Although not directly used for environmental remediation, derivatives of phenylboronic acids can be involved in studies related to pollution control . They may be used in research for developing new materials or methods to capture and degrade environmental pollutants, contributing to cleaner air and water.
Agricultural Research: Plant Growth and Protection
In the context of agricultural research, boronic acids are explored for their potential role in plant growth and protection . While 5-Chloro-2-methylphenylboronic acid itself may not be directly used in agriculture, its derivatives could be part of studies aiming to enhance crop resilience, improve nutrient uptake, or develop new pesticides that are less harmful to the environment.
Safety and Hazards
Mécanisme D'action
Target of Action
5-Chloro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary target of this compound is the metal catalyst, typically palladium, used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, the 5-Chloro-2-methylphenylboronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the organoboron group from the boronic acid to the palladium catalyst . The success of the SM coupling reaction is due to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagent .
Biochemical Pathways
The primary biochemical pathway affected by 5-Chloro-2-methylphenylboronic acid is the SM coupling reaction pathway . This pathway involves the formation of a new carbon–carbon bond, which is facilitated by the transmetalation of the organoboron group to the palladium catalyst . The downstream effects of this pathway include the formation of new organic compounds through carbon–carbon bond formation .
Result of Action
The result of the action of 5-Chloro-2-methylphenylboronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Propriétés
IUPAC Name |
(5-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTHTSAWMJFMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378386 | |
| Record name | 5-Chloro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148839-33-2 | |
| Record name | 5-Chloro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Chloro-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




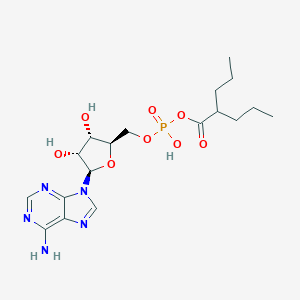

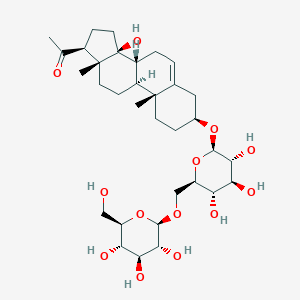

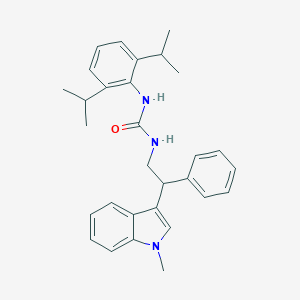
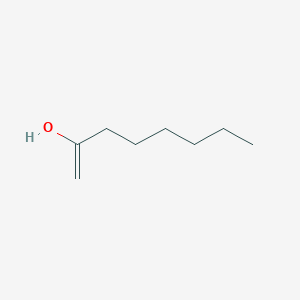

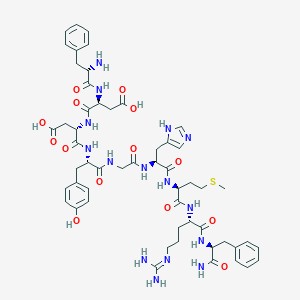
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)
